SPhos Pd G3
Overview
Description
SPhos Pd G3 is a third-generation (G3) Buchwald precatalyst. It is used in cross-coupling reactions for the formation of C-C, C-N, C-O, C-F, C-CF3, and C-S bonds . It is air-, moisture-, and thermally stable and is highly soluble in a wide range of common organic solvents .
Synthesis Analysis
The synthesis of SPhos Pd G3 is complex and typically requires suitable laboratory conditions . The preparation steps involve multiple organic synthesis steps, including the synthesis of reactants, the synthesis of the ligand, and the complexation reaction of the ligand with palladium .Molecular Structure Analysis
The molecular structure of SPhos Pd G3 is represented by the empirical formula C39H48NO5PPdS . It has a molecular weight of 780.26 .Chemical Reactions Analysis
SPhos Pd G3 is used as a precatalyst in various cross-coupling reactions . It is used in the Suzuki–Miyaura catalyst–transfer polymerization (SCTP) reaction of a wide spectrum of monomers, including electron-rich to electron-deficient (hetero)arenes . It is also used as a catalyst in the formation of a Csp3–Csp2 bond between sterically hindered boronic hemiester and quinone diazide .Physical And Chemical Properties Analysis
SPhos Pd G3 is a solid substance . It is air-, moisture-, and thermally stable . It is highly soluble in a wide range of common organic solvents .Scientific Research Applications
“SPhos Pd G3” is a third-generation composite palladium catalyst . It’s often used to catalyze various cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and others . These reactions are widely used in organic synthesis and pharmaceutical research and development .
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Suzuki-Miyaura Cross-Coupling Reaction
- Application: This reaction is used to couple boronic acids with organic halides, which is a key step in the synthesis of many organic compounds .
- Method: SPhos Pd G3 acts as a precatalyst in this reaction .
- Results: The reaction can couple a wide spectrum of monomers, including electron-rich to electron-deficient (hetero)arenes .
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Buchwald-Hartwig Cross-Coupling Reaction
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Heck Reaction
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Hiyama Coupling
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Negishi Coupling
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Sonogashira Coupling
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Stille Coupling
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Cross Coupling for C-O Bond Formation
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Cross Coupling for C-F Bond Formation
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Cross Coupling for C-CF3 Bond Formation
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Cross Coupling for C-S Bond Formation
Safety And Hazards
Future Directions
SPhos Pd G3 is a chiral ligand with high stereo-selectivity . It forms stable palladium complexes and is used in various organic synthesis reactions . Its high catalytic activity and selectivity make it suitable for a variety of complex organic synthesis reactions . Therefore, it is expected to have wide applications in the field of organic synthesis in the future .
properties
IUPAC Name |
dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35O2P.C12H10N.CH4O3S.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORCBDDABBDSEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H49NO5PPdS- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
781.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SPhos Pd G3, 97% | |
CAS RN |
1445085-82-4 | |
Record name | dicyclohexyl({2',6'-dimethoxy-[1,1'-biphenyl]-2-yl})phosphane; {2'-amino-[1,1'-biphenyl]-2-yl}palladio methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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